molecular formula C9H12N2 B2563337 4-Ethynyl-1-methyl-5-propan-2-ylpyrazole CAS No. 2470439-22-4

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole

Cat. No.: B2563337
CAS No.: 2470439-22-4
M. Wt: 148.209
InChI Key: LTCHMORHZRSLKJ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole is a chemical compound with the molecular formula C9H12N2 It is a member of the pyrazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyl-5-propan-2-ylpyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 1-methyl-5-propan-2-ylpyrazole with an ethynylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .

Scientific Research Applications

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-5-propan-2-ylpyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole is unique due to the presence of both the ethynyl and propan-2-yl groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research applications .

Properties

IUPAC Name

4-ethynyl-1-methyl-5-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-5-8-6-10-11(4)9(8)7(2)3/h1,6-7H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCHMORHZRSLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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